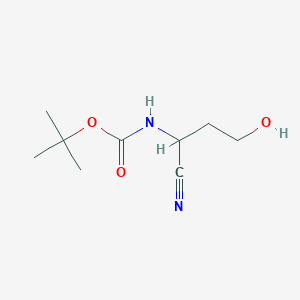

tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(1-cyano-3-hydroxypropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-7(6-10)4-5-12/h7,12H,4-5H2,1-3H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGHYTVOBKLBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCO)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-hydroxypropyl cyanide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods: In an industrial setting, the production of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The cyano group can be reduced to an amine group.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products:

Oxidation: Formation of tert-butyl N-(1-cyano-3-oxopropyl)carbamate.

Reduction: Formation of tert-butyl N-(1-amino-3-hydroxypropyl)carbamate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals. It serves as a protecting group for amines and alcohols during multi-step synthesis .

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic assays .

Medicine: Its unique structure allows for targeted delivery and controlled release of therapeutic agents .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds or coordinate with metal ions, while the hydroxy group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Alkyl Chain

a. tert-Butyl N-(1-Cyano-3-Phenylpropyl)Carbamate

b. tert-Butyl N-(1-Cyano-3-Hydroxy-Cyclobutyl)Carbamate

Functional Group Modifications

a. tert-Butyl (1-Cyanocyclohexyl)(3-Hydroxypropyl)Carbamate

b. tert-Butyl N-{2-[(2-Azidoethyl)Amino]Propyl}Carbamate

- Structure: Includes an azidoethylamino side chain .

Physical and Chemical Properties

Biological Activity

Tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is a carbamate derivative that has attracted attention due to its unique molecular structure and potential biological activities. This compound features a tert-butyl group, a cyano group, and a hydroxypropyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula of this compound is C9H16N2O3, with a molecular weight of approximately 200.23 g/mol.

The biological activity of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate is primarily attributed to its ability to act as an enzyme inhibitor. By binding to specific enzymes, it can modulate their activity, which may lead to significant biological effects. This compound can also function as a prodrug, releasing active pharmaceutical ingredients upon enzymatic cleavage, thus influencing various biological pathways.

Applications in Research and Medicine

Tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate has been explored for several applications:

- Enzyme Inhibition : It has been employed in studies focusing on enzyme inhibitors, particularly in the context of therapeutic interventions for diseases like Chagas disease and cutaneous leishmaniasis .

- Drug Development : Preliminary studies suggest its potential use in drug development, particularly as a scaffold for synthesizing novel therapeutic agents.

- Synthetic Chemistry : It serves as an intermediate in the synthesis of various organic compounds, enhancing its utility in both synthetic and biological chemistry.

Comparative Analysis with Similar Compounds

The structural uniqueness of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate distinguishes it from other carbamates. Below is a comparison with similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| Tert-butyl N-(3-hydroxypropyl)carbamate | Lacks the cyano group | More straightforward structure |

| Tert-butyl N-(2-hydroxyethyl)carbamate | Shorter alkyl chain | Less steric hindrance |

| Tert-butyl N-(4-hydroxybutyl)carbamate | Longer alkyl chain | Different steric effects |

| Tert-butyl N-(3-cyano-2-hydroxypropyl)carbamate | Contains both cyano and hydroxy groups | Different positioning of functional groups |

The presence of both the cyano and hydroxy groups, along with the tert-butyl moiety, gives this compound distinct steric and electronic properties that can influence its reactivity and interaction with biological targets.

Case Studies and Research Findings

Research has demonstrated the potential therapeutic properties of tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate. For instance:

- Enzyme Inhibition Studies : In studies involving cysteine proteases like cruzipain, compounds structurally related to tert-butyl N-(1-cyano-3-hydroxy-propyl)carbamate exhibited low-nanomolar inhibition values, suggesting effective enzyme targeting that could be leveraged for drug design .

- Cytotoxicity Assessments : Preliminary investigations into the cytotoxic effects against various cancer cell lines indicated that derivatives of this compound could exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.